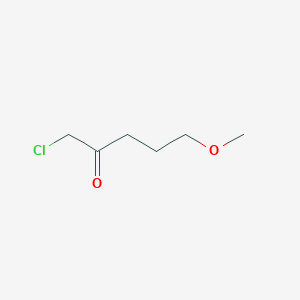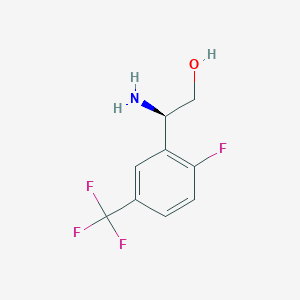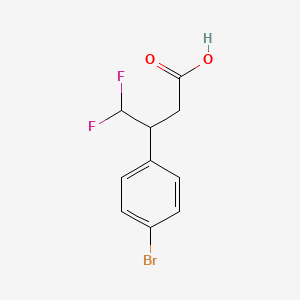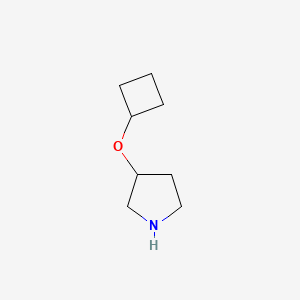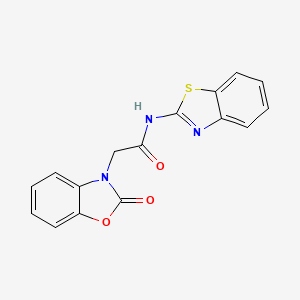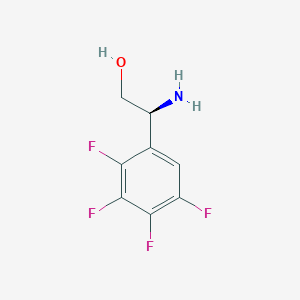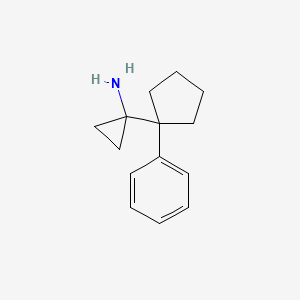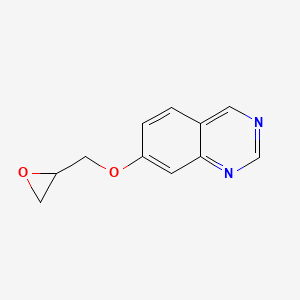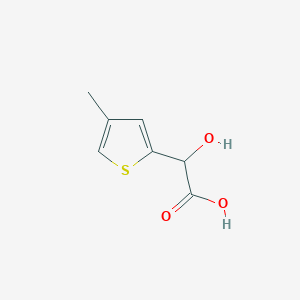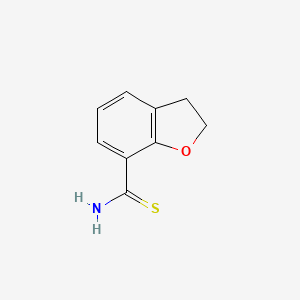![molecular formula C9H18ClNO B13587216 O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride CAS No. 2792185-27-2](/img/structure/B13587216.png)
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-({bicyclo[222]octan-2-yl}methyl)hydroxylamine hydrochloride is a chemical compound that features a bicyclo[222]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions for nucleophilic substitution typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclo[2.2.2]octane core provides structural stability and influences the compound’s physicochemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in drug design, offering improved metabolic stability and water solubility.
Cubane: Another bioisostere with unique structural properties but less stable under certain conditions.
2-Oxabicyclo[2.2.2]octane: Similar to the bicyclo[2.2.2]octane core but with an oxygen atom incorporated, offering different reactivity and properties.
Uniqueness
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride is unique due to its combination of the bicyclo[2.2.2]octane core and the hydroxylamine group. This combination provides a balance of stability, reactivity, and potential for diverse applications in various fields.
Propiedades
Número CAS |
2792185-27-2 |
|---|---|
Fórmula molecular |
C9H18ClNO |
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
O-(2-bicyclo[2.2.2]octanylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-11-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H |
Clave InChI |
PUCHLOSWGTWIKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC2CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


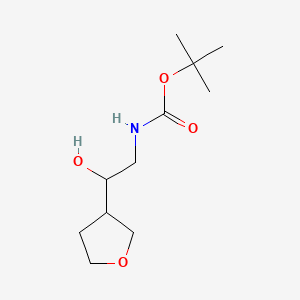

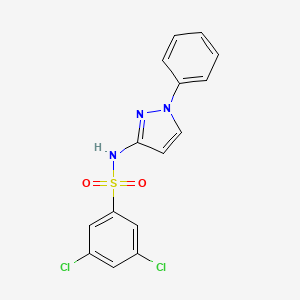
![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
